![molecular formula C8H12Cl2N4S B2690881 [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride CAS No. 2094861-69-3](/img/structure/B2690881.png)

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

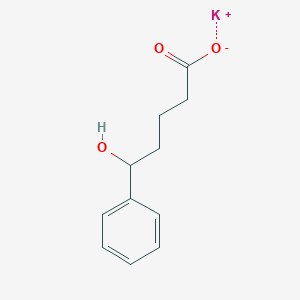

Pyrazole compounds, which include “[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride”, are a type of organic compound with a five-membered ring structure containing two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. For example, some pyrazole compounds are stable, safe, easy-to-handle, and odorless solid isocyanides .Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and identifying selective inhibitors is crucial for understanding drug-drug interactions. Research on potent and selective chemical inhibitors can aid in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for predicting potential drug-drug interactions (Khojasteh et al., 2011).

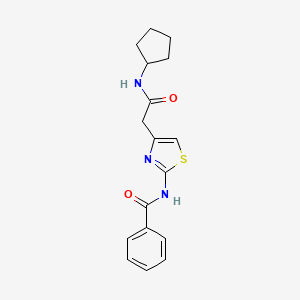

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives are significant in combinatorial and medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole-appended heterocyclic skeletons provides valuable information for designing more active biological agents (Dar & Shamsuzzaman, 2015).

Environmental Estrogens and Toxicology

Understanding the impact of environmental estrogens on physiology and reproduction is crucial. Chemicals like methoxychlor, which possess proestrogenic activity, have been studied for their effects on fertility, early pregnancy, and development, as well as their potential health risks to humans (Cummings, 1997).

Advanced Material Synthesis

The incorporation of pyrazole and thiazole fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidine scaffold has shown a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. This highlights the importance of such structures in drug discovery and the potential for developing new drug candidates (Cherukupalli et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S.2ClH/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8;;/h2-3,5H,4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMZGWRXHOHKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CS2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)

![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)

![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2690809.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid](/img/structure/B2690815.png)

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)